molecular formula C14H22ClNO3 B4172712 4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride

4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride

Cat. No.: B4172712
M. Wt: 287.78 g/mol
InChI Key: LQTNXZGMKIYPMF-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-2-6-12-11(9-13(18-12)14(16)17)10-15-7-4-3-5-8-15;/h9H,2-8,10H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTNXZGMKIYPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(O1)C(=O)O)CN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the furan or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids, ketones, or aldehydes.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.

    Pyridine: A six-membered ring with one nitrogen atom, known for its use in the synthesis of agrochemicals and pharmaceuticals.

    Piperazine: A six-membered ring with two nitrogen atoms, used in the production of anthelmintic drugs and other pharmaceuticals.

Uniqueness

4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a furan ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride
Reactant of Route 2
4-(Piperidin-1-ylmethyl)-5-propylfuran-2-carboxylic acid;hydrochloride

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